Thiopropazate-Dihydrochlorid

Übersicht

Beschreibung

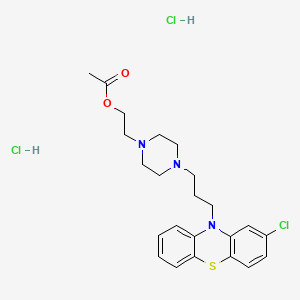

Thiopropazate dihydrochloride, also known as TPZ, is a synthetic compound used in scientific research to study the effects of certain drugs on the central nervous system. It is a white crystalline powder with a melting point of 270-272°C and a molecular weight of 437.9 g/mol. It is a chiral compound with two enantiomers, (S)-TPZ and (R)-TPZ. The (S)-TPZ is the active form of the compound and is used in laboratory experiments.

Wirkmechanismus

Target of Action

Thiopropazate dihydrochloride is a typical antipsychotic of the phenothiazine class . It is known to interact with the central nervous system and may increase the central nervous system depressant (cns depressant) activities .

Mode of Action

It is known to interact with the central nervous system and may increase the central nervous system depressant (CNS depressant) activities . It is also a prodrug to perphenazine , which is an antipsychotic medication that works by changing the actions of chemicals in the brain.

Biochemical Pathways

It is known to interact with the central nervous system and may increase the central nervous system depressant (cns depressant) activities .

Vorteile Und Einschränkungen Für Laborexperimente

Thiopropazate dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available in a variety of forms. Additionally, it is a relatively stable compound and is not easily degraded or destroyed. However, it does have some limitations. It is a chiral compound and the (S)-Thiopropazate dihydrochloride is the active form, which can make it difficult to standardize the concentrations of the compound in experimental solutions. Additionally, it has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Zukünftige Richtungen

The future directions for the use of thiopropazate dihydrochloride in scientific research are numerous. It could be used to study the effects of drugs on the autonomic nervous system and the hypothalamic-pituitary-adrenal axis. It could also be used to study the effects of drugs on the dopamine and serotonin receptors. Additionally, it could be used to study the effects of drugs on other neurotransmitters, such as glutamate and GABA. Finally, it could be used to study the effects of drugs on the development and function of the brain.

Wissenschaftliche Forschungsanwendungen

Psychiatrie: Behandlung von emotionalen Störungen

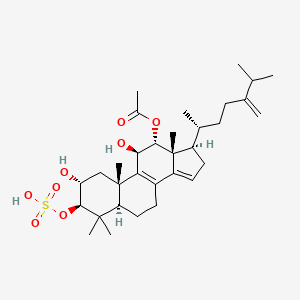

Thiopropazate-Hydrochlorid wurde auf seine Wirksamkeit bei der Behandlung von emotionalen Störungen untersucht. Mittels eines „Doppelblind“-Verfahrens untersuchten Forscher seine Auswirkungen auf psychiatrische Patienten und stellten Verbesserungen der psychischen Verfassung und des allgemeinen Verhaltens fest {svg_1}.

Neurologie: Behandlung von persistierender Dyskinesie

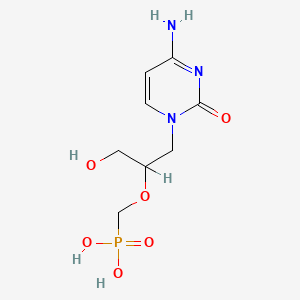

In der Neurologie hat sich Thiopropazate als vielversprechend für die Behandlung von persistierender Dyskinesie erwiesen, einem Zustand, der häufig mit einer langfristigen Phenothiazin-Therapie verbunden ist. Es hat sich gezeigt, dass es bei der Linderung der Symptome deutlich effektiver ist als ein Placebo {svg_2}.

Pharmakologie: Auswirkungen von Antipsychotika

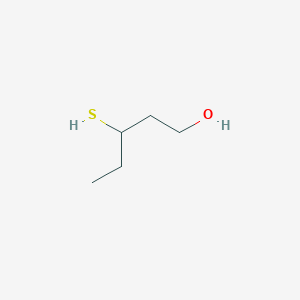

Als Antipsychotikum wurden die Auswirkungen von Thiopropazate auf psychotisches Verhalten Gegenstand pharmakologischer Forschung. Studien konzentrierten sich auf seine Dosierung und Wirksamkeit und trugen zu einem besseren Verständnis seines therapeutischen Potenzials bei {svg_3}.

Klinische Therapie: Behandlung von Spätdyskinesie

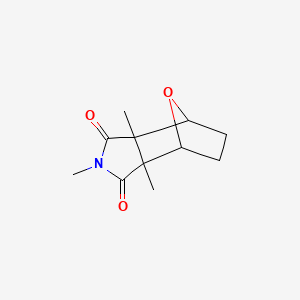

Die Forschung in der klinischen Therapie hat sich mit dem Einsatz von Thiopropazate-Hydrochlorid bei der Behandlung von Spätdyskinesie beschäftigt. Seine Wirksamkeit bei der Reduzierung der Schwere der Dyskinesie wurde durch blinde Beurteilungen des Zustands der Patienten belegt {svg_4}.

Biochemie: Anwendungen in der operanten Konditionierung

Thiopropazate wurde in der Biochemie im Kontext der operanten Konditionierung eingesetzt, insbesondere in Token-Economy-Projekten mit chronisch schizophrenen Patienten. Dieser Ansatz war relevant, um erwünschtes Patientenverhalten zu motivieren und zu verstärken {svg_5}.

Molekularbiologie: Potenzial in der Forschung zu psychrophilen Enzymen

Obwohl es keine direkte Verbindung zu Thiopropazate-Hydrochlorid gibt, beinhalten molekularbiologische Anwendungen häufig psychrophile Enzyme, die in Bezug auf Spezifität und Temperaturempfindlichkeit einige funktionelle Ähnlichkeiten mit Antipsychotika aufweisen. Diese Enzyme sind aufgrund ihres Potenzials für molekularbiologische Anwendungen von Interesse {svg_6}.

Biologische Chemie: Wasserlösliche molekulare Käfige

Im breiteren Bereich der biologischen Chemie gewinnt die Forschung an wasserlöslichen molekularen Käfigen, die therapeutische Moleküle wie Thiopropazate einschließen können, an Bedeutung. Diese Käfige könnten die Freisetzung und Stabilität der Verbindung möglicherweise verbessern {svg_7}.

Proteolytische Enzyme in der Molekularbiologie

Schließlich weisen proteolytische Enzyme, die in der Molekularbiologie für den Proteinabbau verwendet werden, in ihren abbauenden Eigenschaften funktionelle Parallelen zu Thiopropazate-Hydrochlorid auf. Dies unterstreicht die potenzielle Relevanz der Verbindung in molekularbiologischen Verfahren {svg_8}.

Biochemische Analyse

Biochemical Properties

Thiopropazate dihydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as an antagonist, thereby inhibiting dopamine-mediated neurotransmission . This interaction is crucial in managing symptoms of schizophrenia and other psychotic disorders. Additionally, thiopropazate dihydrochloride can interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall antipsychotic effects .

Cellular Effects

Thiopropazate dihydrochloride affects various types of cells and cellular processes. In neuronal cells, it influences cell function by modulating neurotransmitter release and receptor activity. This compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, by blocking dopamine receptors, thiopropazate dihydrochloride can reduce the hyperactivity of dopaminergic pathways, which is often observed in psychotic disorders . This modulation of neurotransmitter systems can also impact other cellular processes, such as synaptic plasticity and neuronal excitability .

Molecular Mechanism

The molecular mechanism of thiopropazate dihydrochloride involves its binding interactions with dopamine receptors. As a dopamine receptor antagonist, it binds to the D2 receptors, preventing dopamine from exerting its effects . This inhibition leads to a decrease in dopaminergic activity, which is beneficial in treating conditions like schizophrenia. Additionally, thiopropazate dihydrochloride may inhibit or activate other enzymes and receptors, contributing to its therapeutic effects . Changes in gene expression resulting from these interactions can further modulate the biochemical pathways involved in psychotic disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiopropazate dihydrochloride can change over time. The stability and degradation of the compound are essential factors influencing its long-term effects on cellular function. Studies have shown that thiopropazate dihydrochloride remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to thiopropazate dihydrochloride in in vitro and in vivo studies has demonstrated sustained antipsychotic effects, although some degradation products may form over time .

Dosage Effects in Animal Models

The effects of thiopropazate dihydrochloride vary with different dosages in animal models. At therapeutic doses, it effectively manages symptoms of psychosis without causing significant adverse effects . At higher doses, thiopropazate dihydrochloride can induce toxic effects, including central nervous system depression and motor impairments . Threshold effects have been observed, where the therapeutic benefits plateau, and adverse effects become more pronounced with increasing doses .

Metabolic Pathways

Thiopropazate dihydrochloride is involved in several metabolic pathways. It undergoes hepatic metabolism, primarily through oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting thiopropazate dihydrochloride into various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as some metabolites may retain pharmacological activity or contribute to adverse effects .

Transport and Distribution

The transport and distribution of thiopropazate dihydrochloride within cells and tissues are mediated by various transporters and binding proteins. Once administered, the compound is absorbed and distributed throughout the body, including the central nervous system . It can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . The distribution of thiopropazate dihydrochloride can be influenced by factors such as protein binding and tissue permeability .

Subcellular Localization

Thiopropazate dihydrochloride’s subcellular localization is primarily within neuronal cells, where it interacts with dopamine receptors on the cell membrane . The compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with intracellular proteins and enzymes . Post-translational modifications and targeting signals can direct thiopropazate dihydrochloride to specific subcellular compartments, influencing its activity and function .

Eigenschaften

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O2S.2ClH/c1-18(28)29-16-15-26-13-11-25(12-14-26)9-4-10-27-20-5-2-3-6-22(20)30-23-8-7-19(24)17-21(23)27;;/h2-3,5-8,17H,4,9-16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLLEHPFGRESBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-06-0 (Parent) | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163249 | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146-28-1 | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropazate hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiopropazate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPROPAZATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5E7BGM8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4-Chloro-1-methyl-3-pyrazolyl)-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B1201750.png)

![Imidazo[1,5-a]pyrazine](/img/structure/B1201761.png)

![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B1201762.png)

![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)